molecular formula C8H16ClNO2 B2986289 Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride CAS No. 2172097-59-3

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride

Cat. No.: B2986289
CAS No.: 2172097-59-3
M. Wt: 193.67
InChI Key: YIDDHECQPHOYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentane or a suitable cyclopentane derivative.

  • Functionalization: The cyclopentane ring is functionalized to introduce the amino and carboxylate groups.

  • Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

  • Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and safety standards are met. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation reagents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amines.

  • Substitution: Halogenated cyclopentanes.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding. Medicine: Investigated for its therapeutic potential in various diseases. Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Methyl 1-amino-3-methylcyclopentane-1-carboxylate: Lacks the hydrochloride salt.

  • 1-Amino-3-methylcyclopentane-1-carboxylic acid: Similar structure but without the ester group.

  • Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride: Similar but with a cyclohexane ring instead of cyclopentane.

Uniqueness: Methyl 1-amino-3-methylcyclopentane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its cyclopentane core, which influences its reactivity and biological activity.

Properties

IUPAC Name

methyl 1-amino-3-methylcyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-8(9,5-6)7(10)11-2;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDHECQPHOYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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